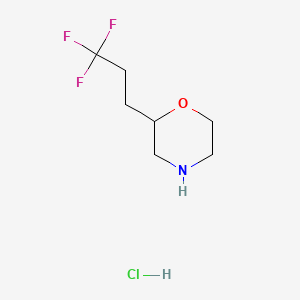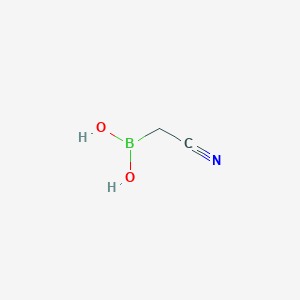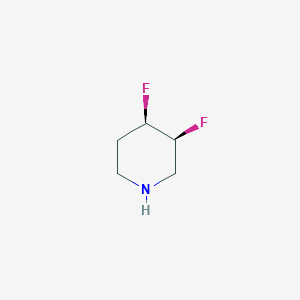![molecular formula C15H27N3 B13458815 (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine: is a compound that belongs to the class of diamines. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in the synthesis of surfactants, pharmaceuticals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon and a solvent like ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and nitroso compounds.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including surfactants and polymers .
Biology: In biological research, (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands .
Industry: In the industrial sector, the compound is used in the production of surfactants, which are essential components in detergents, emulsifiers, and foaming agents .
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of both primary and tertiary amine groups allows it to form stable complexes with metal ions and other molecules, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Dimethylaminopropylamine: A simpler diamine with similar reactivity but lacking the benzyl group.
N,N-Dimethyl-1,3-propanediamine: Another diamine with similar properties but different structural features.
Uniqueness: The presence of the benzyl group in (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine enhances its lipophilicity and ability to interact with hydrophobic environments, making it more versatile in various applications compared to its simpler counterparts .
Properties
Molecular Formula |
C15H27N3 |
|---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N'-benzyl-N'-[3-(dimethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H27N3/c1-17(2)11-7-13-18(12-6-10-16)14-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14,16H2,1-2H3 |
InChI Key |
OOUJXWPJRQNZPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCN)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)
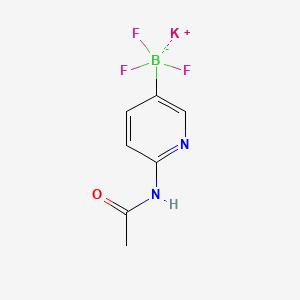
amine hydrochloride](/img/structure/B13458758.png)
![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)

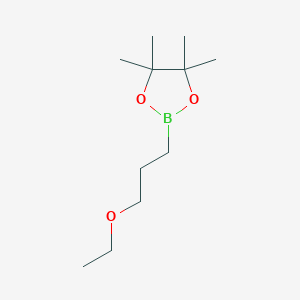
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
